molecular formula C11H11FO2 B13678123 Ethyl 2-(2-fluorophenyl)acrylate

Ethyl 2-(2-fluorophenyl)acrylate

Cat. No.: B13678123
M. Wt: 194.20 g/mol
InChI Key: FFFHNBIGYPJUBR-UHFFFAOYSA-N
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Description

Ethyl 2-(2-fluorophenyl)acrylate is a useful research compound. Its molecular formula is C11H11FO2 and its molecular weight is 194.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-(2-fluorophenyl)prop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11FO2/c1-3-14-11(13)8(2)9-6-4-5-7-10(9)12/h4-7H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFFHNBIGYPJUBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=C)C1=CC=CC=C1F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Optimization of Reaction Conditions:

Stoichiometry and Catalyst Loading: Careful control of the molar ratios of reactants and the amount of catalyst can significantly minimize the formation of byproducts. For instance, in the Baylis-Hillman reaction, adjusting the aldehyde to acrylate (B77674) ratio can influence the formation of diadducts. nih.gov

Solvent Selection: The choice of solvent can impact reaction rates and selectivity. The use of aqueous media in the Baylis-Hillman reaction has been shown to sometimes improve yields, although it can also lead to catalyst and reactant consumption through hydrolysis. researchgate.net

Temperature Control: Maintaining an optimal reaction temperature is crucial for controlling the reaction rate and minimizing the formation of thermally induced byproducts.

Catalyst Selection: The nature of the catalyst can influence the reaction pathway and the formation of specific byproducts. For example, different tertiary amines or phosphines can exhibit varying activities and selectivities in the Baylis-Hillman reaction. organic-chemistry.org

Purification Techniques:

Post-synthesis purification is critical for removing residual starting materials and any formed byproducts. Common techniques employed for the purification of acrylates include:

Distillation: Fractional distillation under reduced pressure is a widely used method for separating the desired product from less volatile impurities.

Crystallization: Recrystallization from a suitable solvent can be an effective method for obtaining a highly pure product, particularly for solid derivatives.

Chromatography: Column chromatography is a powerful technique for separating closely related compounds, including isomers and other byproducts.

The following table outlines mitigation strategies for the identified potential impurities:

Impurity Mitigation Strategy
Unreacted Starting MaterialsOptimization of reaction time and temperature; Purification by distillation or chromatography.
DiadductsControl of reactant stoichiometry; Optimization of catalyst loading; Purification by chromatography.
(Z)-IsomerUse of stereoselective catalysts or reaction conditions; Purification by chromatography.
Aldol ProductsCareful control of base concentration and temperature; Purification by distillation or chromatography.
Catalyst-AdductsOptimization of reaction conditions to favor the desired product pathway; Use of appropriate work-up procedures to remove the catalyst.

Analytical Methods for Purity Assessment

To ensure the quality of Ethyl 2-(2-fluorophenyl)acrylate, robust analytical methods are necessary to quantify the purity and identify any impurities present. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most common techniques for this purpose. These methods allow for the separation and identification of the main component and any trace impurities, providing a comprehensive purity profile.

Spectroscopic and Structural Elucidation Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical tool for determining the structure of organic molecules by providing information about the chemical environment of individual atoms. For Ethyl 2-(2-fluorophenyl)acrylate, ¹H, ¹³C, and ¹⁹F NMR, along with advanced 2D NMR techniques, are invaluable.

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the different sets of protons in the molecule. The ethyl group will present as a quartet for the methylene (B1212753) (-CH2-) protons, coupled to the methyl (-CH3) protons which will appear as a triplet. The vinylic protons on the acrylate (B77674) backbone will appear as singlets or doublets, and the protons on the 2-fluorophenyl ring will exhibit a complex multiplet pattern due to both proton-proton and proton-fluorine couplings.

Interactive Data Table: Predicted ¹H NMR Data for this compound

Proton Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
Ethyl -CH₃ ~1.3 Triplet (t) ~7.1
Ethyl -CH₂- ~4.2 Quartet (q) ~7.1
Vinylic =CH₂ ~5.9 - 6.5 Doublets (d) or Singlets (s)

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in this compound will give a distinct signal. The carbonyl carbon of the ester group is expected to appear at the most downfield position. The aromatic and vinylic carbons will resonate in the intermediate region, while the aliphatic carbons of the ethyl group will be found in the upfield region. The carbon atoms of the fluorophenyl ring will also show coupling to the fluorine atom (C-F coupling).

Interactive Data Table: Predicted ¹³C NMR Data for this compound

Carbon Predicted Chemical Shift (δ, ppm)
Ethyl -CH₃ ~14
Ethyl -CH₂- ~61
Vinylic =CH₂ ~128
Vinylic -C(Ph)= ~135
Aromatic C-F ~160 (doublet)
Aromatic C (other) ~115-132

¹⁹F NMR is a highly sensitive technique for observing fluorine atoms. In this compound, a single signal is expected for the fluorine atom on the phenyl ring. The chemical shift of this signal will be characteristic of a fluorine atom attached to an aromatic ring. It will likely appear as a multiplet due to coupling with the adjacent aromatic protons.

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the signals from ¹H and ¹³C NMR and for determining the connectivity and spatial relationships within the molecule. youtube.comsdsu.eduiupac.orggithub.io

COSY (Correlation Spectroscopy) : This experiment would reveal proton-proton (¹H-¹H) coupling networks. sdsu.edu For instance, it would show a correlation between the ethyl methylene and methyl protons. It would also help to trace the connectivity of the protons within the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). sdsu.edugithub.io It would be used to definitively assign which protons are attached to which carbons, for example, linking the ethyl -CH₂- proton signal to the corresponding carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation) : This technique shows correlations between protons and carbons that are two or three bonds apart (long-range ¹H-¹³C coupling). youtube.comiupac.org This is particularly useful for identifying quaternary carbons (carbons with no attached protons), such as the carbonyl carbon and the vinylic carbon attached to the phenyl ring. For example, a correlation would be expected between the ethyl methylene protons and the ester carbonyl carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy) : This experiment reveals protons that are close in space, which helps in determining the stereochemistry of the molecule. For this compound, NOESY could help to confirm the relative orientation of the phenyl ring and the ethyl ester group around the C=C double bond.

Vibrational Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of this compound will show characteristic absorption bands for the ester, alkene, and aromatic functional groups. The presence of a strong absorption band around 1720 cm⁻¹ is indicative of the C=O stretching of the ester group. The C=C stretching of the acrylate moiety will appear around 1630 cm⁻¹. The aromatic C-H and C=C stretching vibrations will be observed in the regions of 3100-3000 cm⁻¹ and 1600-1450 cm⁻¹, respectively. The C-F bond will also have a characteristic stretching vibration in the fingerprint region, typically around 1250-1000 cm⁻¹. spectroscopyonline.com

Interactive Data Table: Predicted FTIR Data for this compound

Functional Group Predicted Absorption Range (cm⁻¹) Vibration Type
C=O (Ester) ~1720 Stretching
C=C (Alkene) ~1630 Stretching
Aromatic C=C ~1600, ~1475 Stretching
C-O (Ester) ~1250 - 1100 Stretching
C-F ~1250 - 1000 Stretching
=C-H (Alkene) ~3080 Stretching
Aromatic C-H ~3100 - 3000 Stretching

Mass Spectrometry (MS)

Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of compounds through the analysis of their mass-to-charge ratio and fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. For this compound, with the molecular formula C₁₁H₁₁FO₂, the theoretical monoisotopic mass can be calculated with high precision. This technique is crucial for distinguishing between compounds that may have the same nominal mass but different elemental compositions. rsc.org The calculated exact mass serves as a primary confirmation of the compound's identity.

Table 2: HRMS Data for this compound

Molecular FormulaCalculated Monoisotopic Mass (Da)
C₁₁H₁₁FO₂194.0743

In mass spectrometry, molecules are ionized and then fragmented. The resulting pattern of fragment ions is unique to the molecule's structure and serves as a "molecular fingerprint." For this compound, the fragmentation pattern would be predicted based on the principles of bond cleavage in esters and aromatic compounds. niscpr.res.in

A likely initial fragmentation would be the loss of the ethoxy group (-OCH₂CH₃) from the ester, resulting in a prominent acylium ion. Another common pathway is the loss of an ethylene (B1197577) molecule (C₂H₄) via a McLafferty rearrangement, if sterically possible, or cleavage of the ethyl group. Subsequent fragmentation could involve the loss of carbon monoxide (CO) from the acylium ion. The fluorophenyl portion of the molecule would also produce characteristic fragments. Cleavage of the bond between the phenyl ring and the acrylate moiety would lead to ions corresponding to the fluorophenyl cation or the ethyl acrylate portion.

Table 3: Predicted Key Fragment Ions in the Mass Spectrum of this compound

Fragment Ion (m/z)Proposed Lost Neutral Fragment
165C₂H₅
149OC₂H₅
121CO + OC₂H₅
95C₅H₅O₂

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic transitions. The conjugated system in this compound, which includes the phenyl ring and the adjacent acrylate double bond, is expected to absorb UV light. rsc.org

The primary absorption bands would be due to π → π* transitions within this conjugated system. The presence of the 2-fluorophenyl group, an aromatic chromophore, connected to the acrylate system will influence the absorption maximum (λmax). Compared to a simple acrylate, the conjugation with the phenyl ring shifts the absorption to longer wavelengths (a bathochromic shift). The substitution of fluorine on the phenyl ring may cause minor shifts in the absorption bands compared to the non-fluorinated analog, Ethyl 2-phenylacrylate, due to its electronic effects on the aromatic system.

X-ray Diffraction (XRD) Analysis

For compounds that can be crystallized, single crystal X-ray diffraction (SCXRD) is the definitive method for determining the three-dimensional atomic arrangement in the solid state. If a suitable single crystal of this compound were grown, SCXRD analysis would provide precise data on bond lengths, bond angles, and torsion angles.

Crystal Packing and Intermolecular Interactions

The precise crystal structure of this compound is not publicly available in crystallographic databases. However, by examining the crystal structures of closely related acrylate derivatives and considering the fundamental principles of non-covalent interactions, a scientifically sound model of its solid-state packing and intermolecular forces can be proposed. The crystal architecture is likely governed by a combination of weak hydrogen bonds and π-π stacking interactions, characteristic of fluorinated aromatic compounds.

Hydrogen Bonding

In the absence of strong hydrogen bond donors, the crystal packing of this compound is expected to be significantly influenced by a network of weak intermolecular hydrogen bonds. These interactions likely involve the fluorine atom, the carbonyl oxygen atom of the ester group, and various hydrogen atoms of the molecule.

Specifically, weak C–H···O and C–H···F hydrogen bonds are anticipated to be prevalent. The carbonyl oxygen is a common hydrogen bond acceptor. For instance, in the crystal structure of ethyl 2-phenyl-4-(prop-2-yn-1-yloxy)-5,6,7,8-tetrahydropyrido[4′,3′:4,5]thieno[2,3-d]pyrimidine-7-carboxylate, the three-dimensional packing is stabilized by C—H⋯O and C—H⋯N hydrogen bonds, along with C—H⋯π interactions. nih.govresearchgate.net Similarly, in ethyl (E)-2-cyano-3-(thiophen-2-yl)acrylate, the crystal structure is primarily directed by C—H⋯(O,N) interactions, which form inversion dimers. nih.gov

The role of fluorine as a hydrogen bond acceptor in C–H···F interactions is a subject of ongoing research, but it is now generally accepted as a weak, yet significant, interaction that can influence crystal packing. iucr.orgrsc.org These interactions are often characterized by H···F distances that are shorter than the sum of their van der Waals radii. Studies on various fluorinated organic molecules have shown that C–H···F interactions are predominantly dispersive in nature, though electrostatic contributions can be significant, particularly when the carbon of the C-H donor is sp-hybridized. bgu.ac.il The entropic contribution of these weak and deformable C-H···F contacts can also play a crucial role in the stabilization of the crystal lattice. ed.ac.uk In the context of this compound, C–H···F bonds could form between the fluorine atom on the phenyl ring and hydrogen atoms from the ethyl group or the phenyl ring of neighboring molecules.

The following table presents typical hydrogen bond geometries observed in related acrylate structures, which can serve as a model for what might be expected for this compound.

Donor-H···AcceptorD-H (Å)H···A (Å)D···A (Å)D-H···A (°)Symmetry CodeReference
2-Acetylphenyl (2E)-3-(4-fluorophenyl)acrylate
C7–H7···F10.952.523.2402 (16)132(i) iucr.org
C11–H11···O30.952.463.3369 (16)154(ii) iucr.org
C13–H13···O30.952.453.3191 (16)153(ii) iucr.org
C16–H16···O10.952.513.3590 (17)149(iii) iucr.org
Ethyl 2-phenyl-4-(prop-2-yn-1-yloxy)-5,6,7,8-tetrahydropyrido[4′,3′:4,5]thieno[2,3-d]pyrimidine-7-carboxylate
C-H···O----- nih.govresearchgate.net
C-H···N----- nih.govresearchgate.net
Ethyl (E)-2-cyano-3-(thiophen-2-yl)acrylate
C-H···(O,N)----- nih.gov

Table showing representative hydrogen bond geometries from related compounds. The actual interactions in this compound may vary.

π-π Stacking

Another crucial interaction expected to dictate the crystal packing of this compound is π-π stacking. This non-covalent interaction is common among aromatic systems and plays a vital role in the formation of supramolecular assemblies. wikipedia.orgnih.gov The presence of the fluorophenyl ring in the molecule makes it a prime candidate for such interactions.

The fluorine substituent can modulate the nature of the π-π stacking. The interaction between a fluorine-substituted aromatic ring and an unsubstituted one is often referred to as an arene-perfluoroarene interaction, which can be stronger than typical π-π stacking due to favorable electrostatic interactions between the electron-rich and electron-poor aromatic rings. wikipedia.orgresearchgate.net While the phenyl ring in this compound is not perfluorinated, the electronegative fluorine atom still creates a dipole moment and alters the quadrupole moment of the ring, influencing how it interacts with neighboring rings.

In addition to direct π-π stacking, other interactions involving the π-system, such as C–H···π interactions, are also likely to be present. nih.govresearchgate.net In these interactions, a C-H bond acts as a weak donor to the electron-rich face of the aromatic ring. It is the complex interplay of these varied, weak, yet numerous, intermolecular forces that will ultimately define the three-dimensional architecture of solid-state this compound.

Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, offering insights that complement experimental findings. These methods solve the electronic Schrödinger equation through various approximations to determine molecular properties.

Density Functional Theory (DFT) is a workhorse of computational chemistry, balancing computational cost with accuracy for a wide range of molecular systems. arxiv.orgmdpi.com The core principle of DFT is that the energy of a molecule can be determined from its electron density. This approach is widely used to perform geometry optimization, which involves finding the three-dimensional arrangement of atoms that corresponds to the lowest energy, and thus the most stable, conformation of the molecule. researchgate.netstackexchange.com

For Ethyl 2-(2-fluorophenyl)acrylate, a DFT calculation, likely using a functional such as B3LYP or ωB97XD, would iteratively adjust the bond lengths, bond angles, and dihedral angles until a minimum on the potential energy surface is located. arxiv.orgnih.gov This process yields the equilibrium geometry of the molecule. Beyond the structure, these calculations also provide a detailed picture of the molecule's electronic structure, including the distribution of electrons and the energies of the molecular orbitals. mdpi.comnih.gov

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that are based on first principles, without the use of experimental data or empirical parameters. wikipedia.orgnumberanalytics.com These methods, such as Møller–Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, solve the Schrödinger equation more rigorously than DFT. numberanalytics.comacs.org

While computationally more demanding, ab initio calculations can provide benchmark-quality results for properties like energy and structure. wikipedia.orgpnas.org For a molecule like this compound, high-accuracy ab initio methods could be used to validate the results from DFT calculations or to compute properties where DFT is known to be less reliable. nih.gov The trade-off between accuracy and computational cost is a key consideration, with these high-level methods often reserved for smaller, more critical systems or for generating reference data. acs.orgnih.gov

The accuracy of any quantum chemical calculation is critically dependent on the choice of the basis set and, if relevant, the model used to simulate a solvent environment. nih.gov A basis set is a set of mathematical functions used to construct the molecular orbitals. youtube.com Larger basis sets, such as the Pople-style 6-311+G(d,p) or Dunning's correlation-consistent sets (e.g., cc-pVDZ), provide more flexibility to describe the electron distribution, generally leading to more accurate results at a higher computational cost. nih.govyoutube.com The inclusion of polarization (d,p) and diffuse functions (+) is often crucial for accurately describing systems with features like lone pairs, pi-systems, and electronegative atoms like fluorine and oxygen. youtube.com

To model the behavior of this compound in a solution, a solvation model is necessary. The Polarizable Continuum Model (PCM) is a popular and effective choice. numberanalytics.comwikipedia.org PCM treats the solvent as a continuous, polarizable dielectric medium surrounding a cavity that encloses the solute molecule. numberanalytics.comohio-state.eduq-chem.com This approach allows for the calculation of molecular properties in a condensed phase, which can be significantly different from the gas phase due to solute-solvent interactions. uni-muenchen.de

Molecular Orbital Analysis

Molecular orbital (MO) theory provides a framework for understanding the electronic properties and reactivity of molecules. Analysis of the specific MOs can reveal key insights into a molecule's behavior.

The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to chemical reactivity. unesp.brnumberanalytics.comnumberanalytics.com The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital most likely to accept electrons, acting as an electrophile. numberanalytics.comlibretexts.org

The energy of the HOMO is related to the ionization potential, while the LUMO energy relates to the electron affinity. The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical descriptor of molecular stability and reactivity. numberanalytics.comtaylorandfrancis.com A large HOMO-LUMO gap generally implies high kinetic stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive and can be easily polarized. numberanalytics.comlibretexts.org For this compound, the FMO analysis would pinpoint the regions of the molecule involved in electron donation and acceptance, guiding the prediction of its reactive behavior.

Illustrative Data: Frontier Orbital Energies Disclaimer: The following data are hypothetical and serve as an illustrative example of typical values for a molecule like this compound, based on calculations for similar compounds. Specific experimental or theoretical values for this compound are not available in the searched literature.

ParameterEnergy (eV)Description
EHOMO-6.5Energy of the Highest Occupied Molecular Orbital
ELUMO-1.2Energy of the Lowest Unoccupied Molecular Orbital
HOMO-LUMO Gap (ΔE)5.3Energy difference between HOMO and LUMO

The Molecular Electrostatic Potential (MEP) provides a visual representation of the charge distribution within a molecule. uni-muenchen.delibretexts.org An MEP map is generated by calculating the electrostatic potential at various points on the electron density surface of the molecule. uni-muenchen.deyoutube.com These potential values are then color-coded: regions of negative potential (electron-rich, prone to electrophilic attack) are typically shown in red, while regions of positive potential (electron-poor, prone to nucleophilic attack) are shown in blue. researchgate.netavogadro.cc

For this compound, an MEP map would be invaluable for identifying reactive sites. One would expect to see significant negative potential (red/yellow) around the electronegative carbonyl oxygen and the fluorine atom, indicating these are sites for electrophilic interaction. Conversely, areas with positive potential (blue) would likely be found on the hydrogen atoms, particularly those of the ethyl group and the vinyl proton, highlighting their susceptibility to nucleophilic attack.

Illustrative Data: Molecular Electrostatic Potential Values Disclaimer: The following data are hypothetical and represent plausible MEP values for key regions of this compound to illustrate the concept. Specific calculated values are not available in the searched literature.

Molecular RegionAnticipated MEP Value Range (kcal/mol)Interpretation
Carbonyl Oxygen Atom-45 to -60Strong negative potential; high electron density; site for electrophilic attack.
Fluorine Atom-30 to -45Significant negative potential due to high electronegativity.
Vinyl Proton+15 to +25Positive potential; electron-deficient; potential site for nucleophilic attack.
Ethyl Group Hydrogens+10 to +20Moderately positive potential.

Non-Covalent Interaction (NCI) Analysis

NCI analysis is a powerful tool for visualizing and understanding weak, non-covalent interactions that govern how molecules pack in the solid state. wikipedia.org These interactions include hydrogen bonds, van der Waals forces, and steric repulsions.

Hirshfeld Surface and Fingerprint Plot Analysis for Intermolecular Contacts

Hirshfeld surface analysis provides a graphical method for exploring and quantifying intermolecular interactions in a crystal structure. nih.govresearchgate.net The surface is generated around a molecule, and the distance from the surface to the nearest nucleus inside (dᵢ) and outside (dₑ) is calculated. These distances are combined into a normalized contact distance (d_norm), which is mapped onto the surface. Red spots on the d_norm map indicate close intermolecular contacts (hydrogen bonds), white areas represent van der Waals contacts, and blue regions show areas with no significant contacts. nih.gov

A two-dimensional "fingerprint plot" is derived from the Hirshfeld surface, summarizing the dᵢ and dₑ distances as a scatter plot. This plot provides a quantitative breakdown of the types of atoms involved in intermolecular contacts. nih.gov For this compound, the analysis would reveal the relative contributions of different interactions. Given its structure, the most significant contributions to crystal packing are expected from H···H, C···H/H···C, O···H/H···O, and F···H/H···F contacts. The presence of the fluorine atom and oxygen atoms makes C-H···O and C-H···F hydrogen bonds likely contributors to the crystal packing. nih.gov

Table 2: Predicted Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis

Contact Type Contribution (%) Description
H···H ~45% Represents contacts between hydrogen atoms on the peripheries of adjacent molecules.
C···H / H···C ~25% Arises from interactions between carbon and hydrogen atoms.
O···H / H···O ~15% Indicates the presence of C-H···O hydrogen bonds. nih.gov
F···H / H···F ~10% Suggests C-H···F interactions, a key role for the fluorine substituent. nih.gov

Note: Percentages are estimates based on analyses of structurally similar compounds containing fluorophenyl and ester groups. nih.govnih.gov

Reduced Density Gradient (RDG) Analysis for Weak Interactions

Reduced Density Gradient (RDG) analysis is a computational technique used to identify and visualize non-covalent interactions in real space. wikipedia.org It is based on the relationship between the electron density (ρ) and its gradient (∇ρ). The RDG is a scalar field that highlights regions of low electron density and a small gradient, which are characteristic of non-covalent interactions. chemrxiv.org

The analysis is typically presented as a 3D isosurface plot and a 2D scatter plot. The 3D plot shows surfaces corresponding to different types of interactions, color-coded based on the sign of the second eigenvalue (λ₂) of the electron density Hessian. researchgate.net

Blue surfaces (large negative sign(λ₂)ρ) indicate strong, attractive interactions like hydrogen bonds.

Green surfaces (sign(λ₂)ρ near zero) represent weak, delocalized van der Waals interactions. researchgate.net

Red surfaces (large positive sign(λ₂)ρ) signify strong, repulsive interactions, such as steric clashes. researchgate.net

For this compound, an RDG analysis would likely show a large green surface area around the phenyl ring and ethyl group, indicating dominant van der Waals forces. A distinct blue-to-green region would be expected between the carbonyl oxygen or fluorine atom and nearby hydrogen atoms on adjacent molecules, confirming the presence of weak C-H···O or C-H···F hydrogen bonds. Red areas might appear where bulky groups are in close, unfavorable proximity.

Spectroscopic Property Prediction and Correlation with Experimental Data

Theoretical calculations are invaluable for predicting spectroscopic properties and aiding in the interpretation of experimental spectra.

Theoretical Prediction of NMR Chemical Shifts and Vibrational Frequencies

Density Functional Theory (DFT) calculations can accurately predict the nuclear magnetic resonance (NMR) chemical shifts (δ) and vibrational frequencies of a molecule. These theoretical values, when compared with experimental data, can confirm the molecular structure and aid in peak assignments. nih.govresearchgate.net

For NMR spectra, calculations provide theoretical δ values for each ¹H and ¹³C nucleus. These values are often in good agreement with experimental results, particularly for relative shifts within the molecule. researchgate.net

For vibrational spectra (FT-IR and Raman), DFT calculations yield a set of vibrational modes and their corresponding frequencies. Because theoretical calculations often overestimate frequencies due to the harmonic approximation and basis set limitations, the calculated values are typically multiplied by a scaling factor (e.g., ~0.96-0.98) to improve correlation with experimental data. researchgate.net

Table 3: Predicted vs. Experimental NMR Chemical Shifts (δ, ppm)

Atom Predicted δ (ppm) Typical Experimental δ (ppm)
Vinyl H ~6.0 - 7.5 ~5.8 - 7.5 yale.edu
Phenyl H ~7.0 - 7.8 ~7.0 - 7.6
-CH₂- (ethyl) ~4.2 ~4.2 yale.edu
-CH₃ (ethyl) ~1.3 ~1.3 yale.edu
C=O (carbonyl) ~165 ~165 yale.edu

Note: Predicted values are representative and depend on the specific computational level of theory.

Table 4: Predicted vs. Experimental Vibrational Frequencies (cm⁻¹)

Vibrational Mode Scaled Theoretical (cm⁻¹) Typical Experimental (cm⁻¹)
C=O Stretch ~1715 1710 - 1730
C=C Stretch ~1630 1625 - 1640
C-F Stretch ~1250 1240 - 1270

Note: Theoretical values are scaled to provide better agreement with experimental findings. scirp.org

Time-Dependent DFT (TD-DFT) for UV-Vis Spectra Prediction

Time-Dependent Density Functional Theory (TD-DFT) is a standard computational method for predicting the electronic absorption spectra (UV-Vis) of molecules. researchgate.net It calculates the vertical excitation energies required to promote an electron from an occupied molecular orbital to an unoccupied one. The output includes the maximum absorption wavelength (λ_max), excitation energy, and oscillator strength (f), which relates to the intensity of the absorption band. nii.ac.jp

For this compound, TD-DFT calculations would predict the electronic transitions responsible for its UV absorption profile. The primary absorptions are expected to be π → π* transitions involving the conjugated system of the phenyl ring and the acrylate (B77674) group. The results can be compared directly with an experimental UV-Vis spectrum to validate the theoretical model and understand the nature of the electronic excitations. researchgate.net Different functionals can be benchmarked to see which provides the best agreement with experimental results. chemrxiv.org

Table 5: Representative TD-DFT Predicted Electronic Transitions

Transition Excitation Energy (eV) Predicted λ_max (nm) Oscillator Strength (f)
HOMO → LUMO ~4.5 ~275 High
HOMO-1 → LUMO ~4.9 ~253 Moderate

Note: Values are illustrative and depend on the chosen functional, basis set, and solvent model in the calculation.

Conformational Analysis and Stability Studies

Computational methods, such as Density Functional Theory (DFT), are employed to explore the potential energy surface of this compound and identify its stable conformers. These calculations involve optimizing the geometry of the molecule to find the lowest energy arrangements of its atoms.

Due to the lack of direct computational studies on this compound in the available literature, a detailed conformational analysis is presented based on a close structural analog, Ethyl (E)-cinnamate. A computational study on Ethyl (E)-cinnamate using the G3(MP2)//B3LYP approach has identified several minima on its potential energy surface, arising from different arrangements of its substituents. mdpi.com The study revealed that the most stable conformations are determined by the orientation of the phenyl and ethyl groups. mdpi.com

For this compound, the presence of the fluorine atom at the ortho position of the phenyl ring is expected to influence the conformational preferences compared to the unsubstituted analog. The fluorine atom can introduce steric hindrance and electrostatic interactions that may favor or destabilize certain conformations. The rotational barrier around the C-C bond connecting the phenyl ring and the acrylate group would be a key determinant of the conformational landscape.

A hypothetical conformational analysis for this compound, based on the findings for its non-fluorinated counterpart, would involve identifying several low-energy conformers. The relative populations of these conformers at a given temperature can be estimated using the Boltzmann distribution, which depends on their relative energies.

Table 1: Hypothetical Conformational Analysis of this compound This table is an estimation based on the computational analysis of the structurally similar compound, Ethyl (E)-cinnamate.

ConformerDihedral Angle (Cα-Cβ-C1'-C2')Relative Energy (kJ/mol)Population (%)
Conformer A~0° (planar)0.0075
Conformer B~180° (anti-planar)5.2015
Conformer C~90° (gauche)8.5010

Data is hypothetical and for illustrative purposes.

Thermochemical parameters provide quantitative data on the stability and energy of a molecule. These parameters can be calculated using computational methods and are essential for understanding and predicting the behavior of a compound in chemical reactions.

Based on the computational study of Ethyl (E)-cinnamate, key thermochemical parameters can be estimated for this compound. mdpi.com The standard molar enthalpy of formation in the gaseous phase (ΔfH°(g)) is a critical value representing the energy change when the compound is formed from its constituent elements in their standard states. For Ethyl (E)-cinnamate, this has been computationally determined. mdpi.com

Another important thermochemical parameter is the standard molar enthalpy of vaporization (ΔvapH°), which is the energy required to transform a given quantity of a substance from a liquid into a gas at a given pressure. For Ethyl (E)-cinnamate, the standard molar enthalpy of vaporization at 298.15 K has been determined experimentally to be (72.4 ± 2.5) kJ·mol⁻¹. mdpi.com

The introduction of a fluorine atom to the phenyl ring would be expected to alter these values. The high electronegativity of fluorine can influence the electron distribution in the molecule, affecting its intermolecular forces and, consequently, its enthalpy of vaporization.

Table 2: Estimated Thermochemical Parameters for this compound This table provides estimated values based on the known data for the structurally similar compound, Ethyl (E)-cinnamate. mdpi.com

ParameterEstimated ValueMethod
Standard Molar Enthalpy of Formation (gas, 298.15 K)-350 to -400 kJ/molComputational Estimation
Standard Molar Enthalpy of Vaporization (298.15 K)70 - 75 kJ/molExperimental Analogy
Standard Molar Entropy (gas, 298.15 K)450 - 500 J/(mol·K)Computational Estimation

Data is hypothetical and for illustrative purposes.

Reactivity and Reaction Mechanisms of Ethyl 2 2 Fluorophenyl Acrylate

Reactions Involving the Carbon-Carbon Double Bond

The reactivity of the activated carbon-carbon double bond in Ethyl 2-(2-fluorophenyl)acrylate is central to its synthetic utility. This electron-deficient alkene readily participates in addition reactions where it is attacked by nucleophiles, electrophiles, radicals, and in cycloaddition reactions.

Nucleophilic Addition Reactions

The carbon-carbon double bond in acrylates is electron-deficient due to the electron-withdrawing nature of the adjacent carbonyl group. This makes the β-carbon susceptible to attack by nucleophiles in a conjugate addition reaction, commonly known as the Michael addition. researchgate.net For this compound, this reaction would involve the addition of a nucleophile to the carbon atom beta to the ester group.

A notable example of this type of reaction is the aza-Michael addition, which involves the 1,4-conjugated addition of nitrogen-centered nucleophiles to electron-deficient alkenes. researchgate.net This reaction is a significant and widely utilized method in modern synthetic organic chemistry. researchgate.net The addition of secondary amines, for instance, to α,β-unsaturated esters can be efficiently carried out, sometimes using catalysts like LiClO4 at room temperature, to produce β-amino esters in high yields. researchgate.net In the case of this compound, a secondary amine would add to the double bond, leading to the formation of a β-amino ester derivative. The reaction mechanism is initiated by the nucleophilic attack of the amine on the β-carbon of the acrylate (B77674).

Another important class of nucleophiles for Michael additions are carbanions, such as those derived from acetoacetates. The base-catalyzed addition of an enolate anion (the Michael donor) to an activated α,β-unsaturated carbonyl-containing compound (the Michael acceptor) is a classic carbon-carbon bond-forming reaction. researchgate.net

The general mechanism for the Michael addition to this compound is as follows:

Nucleophilic Attack: A nucleophile (Nu⁻) attacks the β-carbon of the conjugated system.

Enolate Formation: The electron pair from the double bond moves to the α-carbon, and the π-electrons of the carbonyl group shift to the oxygen atom, forming an enolate intermediate.

Protonation: The enolate is protonated, typically by the solvent or a protic acid added during workup, to yield the final addition product.

Thiol-acrylate Michael addition reactions are also an efficient method for forming carbon-sulfur bonds, which can be used in the synthesis of polymer prodrugs. nih.gov

Electrophilic Addition Reactions

While less common for α,β-unsaturated esters compared to nucleophilic additions, electrophilic addition reactions across the carbon-carbon double bond can occur. The electron-withdrawing nature of the ester group deactivates the double bond towards electrophilic attack. However, under certain conditions, reactions with strong electrophiles are possible. For instance, the fluorophenyl moiety in a similar compound, ethyl 2-cyano-3-(4-fluorophenyl)acrylate, can undergo electrophilic aromatic substitution. evitachem.com While this reaction involves the aromatic ring, it highlights the presence of electrophilic reaction pathways. The addition of halogens (e.g., Br₂) to the double bond is a typical electrophilic addition reaction for alkenes. For this compound, this would proceed via a cyclic halonium ion intermediate, followed by nucleophilic attack to yield a di-halogenated product. The regioselectivity would be influenced by the electronic effects of both the ester and the fluorophenyl groups.

Cycloaddition Reactions (e.g., Diels-Alder)

This compound, as an electron-deficient alkene (dienophile), is a suitable candidate for participating in [4+2] cycloaddition reactions, such as the Diels-Alder reaction. nih.govajrt.dz In this reaction, a conjugated diene reacts with a dienophile to form a six-membered ring. ajrt.dz The reaction is thermally allowed and proceeds in a concerted fashion. youtube.com

The general scheme for a Diels-Alder reaction involving this compound would be its reaction with a suitable diene, such as cyclopentadiene (B3395910) or furan (B31954) derivatives, to yield a substituted cyclohexene (B86901) derivative. researchgate.netresearchgate.net The stereoselectivity of the Diels-Alder reaction often favors the endo product due to secondary orbital interactions, although the exo product can also be formed. researchgate.net The use of Lewis acid catalysts can enhance the rate and stereoselectivity of the reaction. nih.gov An unusual Diels-Alder cycloaddition has been reported between aryl allenes and acrylates, leading to the formation of dihydronaphthalene derivatives. nih.gov

Reaction Type Reactant Product Type Conditions
Diels-AlderConjugated Diene (e.g., Cyclopentadiene)Substituted Norbornene DerivativeThermal, Lewis Acid Catalysis
Diels-AlderAryl AllenesDihydronaphthalene DerivativeLewis Acid Catalysis
[2+2] CycloadditionAlkenesMethylene (B1212753) CyclobutanesPhotochemical

This table provides illustrative examples of cycloaddition reactions involving acrylates.

Radical Addition Reactions

The carbon-carbon double bond of this compound is susceptible to attack by free radicals. researchgate.net This reactivity is the basis for free-radical polymerization, a major industrial process for producing polyacrylates. researchgate.net The process is initiated by the decomposition of a radical initiator (e.g., benzoyl peroxide or AIBN) to generate free radicals. researchgate.net

The mechanism of radical polymerization involves three main stages:

Initiation: A radical (R•) from an initiator adds to the double bond of a monomer molecule, creating a new radical species. researchgate.net

Propagation: The newly formed radical adds to another monomer molecule, and this process repeats, leading to the growth of a polymer chain. researchgate.net

Termination: The growth of polymer chains is stopped by the combination or disproportionation of two radical chains.

Atom Transfer Radical Polymerization (ATRP) is a controlled/"living" radical polymerization method that allows for the synthesis of polymers with well-defined molecular weights and low polydispersity. cmu.eduias.ac.in This technique has been successfully applied to the polymerization of various acrylate monomers, including functional acrylates like 2-hydroxyethyl acrylate. cmu.edu The polymerization of 2-hydroxy-2-propyl radicals with acrylate-type molecules has been shown to proceed via radical addition. osti.gov The radical copolymerization of fluoroacrylates is also a known process. rsc.orgresearchgate.net

Reactions Involving the Ester Group

The ester functional group in this compound is a key site for reactivity, particularly for hydrolysis reactions.

Hydrolysis Mechanisms and Kinetics

Ester hydrolysis is the cleavage of an ester bond to form a carboxylic acid and an alcohol. This reaction can be catalyzed by either acid or base. youtube.comslideshare.net Acrylate and methacrylate (B99206) esters are generally more readily hydrolyzed with a base than with an acid. nih.gov

Acid-Catalyzed Hydrolysis: Under acidic conditions, the reaction is reversible. libretexts.org The mechanism involves the following steps: youtube.comlibretexts.org

Protonation of the carbonyl oxygen by a hydronium ion (H₃O⁺), which makes the carbonyl carbon more electrophilic. libretexts.org

Nucleophilic attack by a water molecule on the protonated carbonyl carbon to form a tetrahedral intermediate. youtube.comlibretexts.org

Proton transfer from the attacking water molecule to one of the hydroxyl groups.

Elimination of the alcohol (ethanol) as a leaving group, facilitated by the neighboring oxygen. youtube.com

Deprotonation of the newly formed carbonyl group to regenerate the acid catalyst and yield the carboxylic acid product, 2-(2-fluorophenyl)acrylic acid. youtube.com

Base-Catalyzed Hydrolysis (Saponification): Base-catalyzed hydrolysis is an irreversible process. The mechanism proceeds as follows:

Nucleophilic attack of a hydroxide (B78521) ion (OH⁻) on the carbonyl carbon.

Formation of a tetrahedral intermediate.

The intermediate collapses, and the ethoxide ion (⁻OCH₂CH₃) is eliminated as the leaving group.

An acid-base reaction occurs between the newly formed carboxylic acid and the ethoxide ion, resulting in the formation of a carboxylate salt and ethanol (B145695).

The hydrolysis of acrylates generally follows a BAC2 mechanism (base-catalyzed, acyl-oxygen cleavage, bimolecular). nih.gov Kinetic studies on the base-catalyzed hydrolysis of ethyl acrylate in an ethanol-water binary system showed that the specific rate constant decreases as the proportion of ethanol increases. researchgate.net This is because the formation of a polarized transition state is disfavored in less polar media. researchgate.net The presence of the α-methyl group in methacrylates has been shown to have a minor effect on the enzymatic hydrolysis of acrylates. nih.gov The hydrolysis of some acrylate monomers can be influenced by their ionization state in aqueous solutions. rsc.orgdntb.gov.uaengconfintl.org

Hydrolysis Condition Catalyst Key Intermediate Products
AcidicH₃O⁺Protonated Tetrahedral Intermediate2-(2-fluorophenyl)acrylic acid, Ethanol
BasicOH⁻Tetrahedral IntermediateSodium 2-(2-fluorophenyl)acrylate, Ethanol

This table summarizes the key features of the hydrolysis of this compound.

Transesterification Processes

Transesterification is a crucial reaction for modifying esters like this compound. This process involves the exchange of the ethyl group with another alkyl group from an alcohol, catalyzed by either an acid or a base. wikipedia.org While specific studies on this compound are not extensively documented, the general principles of acrylate transesterification are well-established and applicable.

The reaction is typically performed by heating the acrylate with an excess of the desired alcohol in the presence of a catalyst. google.com The equilibrium can be shifted toward the product by removing the more volatile alcohol (in this case, ethanol) as it forms. kpi.ua A variety of catalysts can be employed to facilitate this transformation, ranging from homogeneous to heterogeneous systems.

Commonly used catalysts for acrylate transesterification include:

Titanates : Alkyl titanates, such as ethyl titanate and 2-octyl titanate, are effective homogeneous catalysts. google.com

Organotin Compounds : Dibutyltin (B87310) dilaurate (DBTDL) and dibutyltin oxide (DBTO) have shown high efficiency in the transesterification of acrylate copolymers. kpi.ua

Solid Bases : Heterogeneous basic catalysts, such as alkali metal fluorides (CsF, KF) or alkaline earth metal nitrates (Ca(NO₃)₂) supported on alumina, are also effective and offer the advantage of easier separation and recycling. epa.govlookchem.com

Acids : Sulfuric acid has been traditionally used as a catalyst for this reaction. lookchem.com

The choice of catalyst and reaction conditions can influence the reaction rate and selectivity. For instance, the reactivity of the acrylate group is dependent on the structure of the alcohol and the electrophilicity of the carbonyl carbon. kpi.ua

Table 1: Selected Catalysts for Acrylate Transesterification

Catalyst TypeSpecific ExamplesPhaseReference
TitanatesEthyl titanate, 2-Octyl titanateHomogeneous google.com
Organotin CompoundsDibutyltin dilaurate (DBTDL), Dibutyltin oxide (DBTO)Homogeneous kpi.ua
Solid Bases on AluminaCsF/α-Al₂O₃, KF/α-Al₂O₃, Ca(NO₃)₂/γ-Al₂O₃Heterogeneous epa.govlookchem.com
Mineral AcidsSulfuric Acid (H₂SO₄)Homogeneous lookchem.com

Reactions Involving the Fluorophenyl Moiety

The fluorophenyl group of this compound is subject to reactions typical of substituted aromatic rings, primarily electrophilic and nucleophilic aromatic substitution. The presence and position of both the fluorine atom and the acrylate substituent dictate the ring's reactivity and the regioselectivity of these transformations.

In electrophilic aromatic substitution (EAS), an electrophile replaces a hydrogen atom on the aromatic ring. The outcome of this reaction on this compound is governed by the combined directing effects of its two substituents.

The Acrylate Group (-CH=C(COOEt)H) : This group is electron-withdrawing due to the carbonyl and the vinyl group, which deactivates the aromatic ring towards electrophilic attack. wvu.edulibretexts.org Deactivating groups generally direct incoming electrophiles to the meta position. wvu.eduyoutube.com

The Fluorine Atom (-F) : Fluorine is an electronegative atom that deactivates the ring through a strong inductive effect (-I). libretexts.orglumenlearning.com However, it can also donate electron density through a resonance effect (+M) via its lone pairs. wikipedia.org This resonance effect directs incoming electrophiles to the ortho and para positions. wikipedia.orgorganicchemistrytutor.com For fluorine, the inductive deactivation is strong, but the resonance donation still makes the ortho and para positions more reactive than the meta position. libretexts.org

Aromatic rings, especially those bearing electron-withdrawing groups, can undergo nucleophilic aromatic substitution (SNAr). byjus.comwikipedia.orglibretexts.org This reaction is highly relevant for this compound.

The reaction proceeds via an addition-elimination mechanism, where a nucleophile first attacks the carbon bearing the leaving group to form a negatively charged intermediate known as a Meisenheimer complex. libretexts.orgchemistrysteps.com The presence of electron-withdrawing groups is crucial as they stabilize this negative charge through resonance. masterorganicchemistry.com In this compound, the acrylate group acts as such an electron-withdrawing substituent. For the SNAr reaction to be efficient, the electron-withdrawing group must be positioned ortho or para to the leaving group to effectively stabilize the intermediate. libretexts.org

In this molecule, the acrylate group is ortho to the fluorine atom, which fulfills this requirement. Consequently, the fluorine atom can act as a leaving group when the molecule is treated with a strong nucleophile. The rate-determining step is the initial attack of the nucleophile, not the cleavage of the carbon-fluorine bond. chemistrysteps.commasterorganicchemistry.com This explains why fluorine, despite forming a very strong bond with carbon, is an excellent leaving group in SNAr reactions—its high electronegativity strongly activates the ring toward nucleophilic attack. masterorganicchemistry.comlibretexts.org

The fluorine atom in this compound plays a multifaceted role in determining the molecule's reactivity.

In Electrophilic Aromatic Substitution (EAS) : As discussed, fluorine is a deactivating but ortho, para-directing group. wikipedia.org Its strong inductive electron withdrawal makes the ring less nucleophilic, but its resonance donation directs incoming electrophiles to the positions ortho and para to itself.

In Nucleophilic Aromatic Substitution (SNAr) : Here, fluorine's role is twofold.

Activating Group : Its potent electron-withdrawing inductive effect makes the attached carbon atom highly electrophilic and susceptible to attack by nucleophiles. This effect is key to enabling the SNAr reaction. masterorganicchemistry.com

Leaving Group : Fluorine serves as the leaving group in the elimination step of the SNAr mechanism. Its ability to be displaced is enhanced by the presence of the ortho-acrylate group which stabilizes the anionic Meisenheimer intermediate. libretexts.orglibretexts.org

In Transition Metal-Catalyzed Reactions : The presence of an ortho-fluorine substituent can direct C-H functionalization. acs.orgacs.org The reactivity of C-H bonds situated ortho to a fluorine atom is enhanced in reactions with metal centers. acs.orgacs.org This strategy, known as ortho-fluorine-directed C-H activation, allows for selective functionalization at the C-H bond adjacent to the fluorine (the 3-position), providing a pathway to novel derivatives that might be inaccessible through classical EAS or SNAr reactions. rsc.orgnih.gov

Catalyst Influence on Reaction Pathways and Selectivity

Catalysts are pivotal in controlling the reaction pathways and selectivity of transformations involving this compound. The choice of catalyst can determine which part of the molecule reacts and what product is formed.

Transesterification : As detailed in section 5.2.2, catalysts like titanates, organotin compounds, or solid bases are essential for promoting the transesterification of the ethyl ester group. google.comkpi.ualookchem.com The selectivity for transesterification over other potential side reactions is highly dependent on the catalyst used.

C-H Functionalization : Transition-metal catalysts, particularly those based on palladium, rhodium, or cobalt, can enable the selective functionalization of C-H bonds. acs.orgrsc.orgrsc.org In the case of this compound, an ortho-fluorine directing effect could be exploited. For example, palladium catalysts can facilitate the coupling of the aromatic ring with various partners at the C-H bond in the 3-position. nih.gov Silver salts have also been shown to catalyze H/D exchange and act as C-H bond activators in fluorobenzenes. acs.org

Polymerization and Cycloadditions : The acrylate moiety is susceptible to polymerization. Catalysts, often photoinitiators, can trigger radical or other forms of polymerization. chemrxiv.org Furthermore, the double bond of the acrylate can participate as a dienophile in Diels-Alder reactions. wikipedia.org The choice of catalyst, including enzymatic catalysts in some cases, can influence these processes. nih.govrsc.org For instance, selenium-modified microgels have been used as catalysts for the oxidative alkoxylation of acrolein to form acrylates. rsc.org

Table 2: Influence of Catalyst Type on Potential Reactions of this compound

Catalyst TypeTarget Site/ReactionPotential OutcomeReference
Alkyl Titanates, OrganotinsEster GroupTransesterification google.comkpi.ua
Palladium, Rhodium, CobaltAromatic C-H Bond (ortho to F)Directed C-H Functionalization (e.g., arylation, alkenylation) acs.orgrsc.org
Organic Photoredox CatalystsAromatic C-F BondNucleophilic Aromatic Substitution of unactivated fluoroarenes nih.gov
Photoinitiators (e.g., Benzophenone)Acrylate Double BondRadical Polymerization chemrxiv.org
Enzymes (e.g., Lipases, Amylases)Ester Group / Double BondSelective transesterification or Michael addition nih.govrsc.org

Polymerization Studies of Ethyl 2 2 Fluorophenyl Acrylate

Radical Polymerization Mechanisms

Radical polymerization is a common and versatile method for polymerizing acrylate (B77674) monomers. The presence of the 2-fluorophenyl group is anticipated to influence the propagation and termination kinetics due to its electronic effects on the stability of the propagating radical. researchgate.net

The conventional free radical polymerization (FRP) of Ethyl 2-(2-fluorophenyl)acrylate would proceed through the standard mechanism of initiation, propagation, and termination. The kinetics are generally described by the classical rate equation, where the rate of polymerization is dependent on the monomer and initiator concentrations.

Initiation: Initiated by thermal or photochemical decomposition of an initiator (e.g., AIBN, benzoyl peroxide) to generate primary radicals.

Propagation: The primary radical adds to the monomer's double bond, creating a propagating macroradical which then adds to subsequent monomer units. The 2-fluorophenyl group, being electron-withdrawing, can influence the reactivity of the monomer and the stability of the propagating radical.

Termination: The growth of polymer chains is concluded primarily through combination or disproportionation of two macroradicals.

Kinetic studies on similar acrylate monomers, such as n-butyl acrylate and methyl methacrylate (B99206), have been extensively modeled. mdpi.com For this compound, it is expected that the polymerization rate would be comparable to other acrylates, though potentially influenced by diffusion-controlled effects (gel effect) at higher conversions, leading to an autoacceleration of the rate and a broadening of the molecular weight distribution. mdpi.comfluorine1.ru

Table 1: Hypothetical Kinetic Parameters for Free Radical Polymerization of this compound This table is illustrative and based on typical values for acrylate polymerization.

ParameterHypothetical ValueDescription
Propagation Rate Coefficient (kp)~103 - 104 L·mol-1·s-1Rate constant for the addition of monomer to the growing polymer chain.
Termination Rate Coefficient (kt)~106 - 107 L·mol-1·s-1Rate constant for the termination of two propagating radicals.
Initiator Efficiency (f)0.5 - 0.8Fraction of initiator radicals that successfully initiate polymerization.

To overcome the limitations of conventional FRP, such as poor control over molecular weight and broad polydispersity, controlled radical polymerization (CRP) techniques are employed. These methods introduce a dynamic equilibrium between active propagating radicals and dormant species, allowing for the synthesis of polymers with predetermined molecular weights, narrow distributions (low Ð), and complex architectures. researchgate.net

Atom Transfer Radical Polymerization (ATRP) is a prominent CRP technique that has been successfully applied to a wide range of acrylate monomers. researchgate.netnsf.gov For this compound, a typical ATRP system would consist of:

Monomer: this compound

Initiator: An alkyl halide, such as ethyl α-bromoisobutyrate (EBiB) or methyl 2-bromopropionate (MBP). researchgate.net

Catalyst System: A transition metal complex, typically a copper(I) halide (e.g., CuBr) complexed with a nitrogen-based ligand (e.g., N,N,N',N'',N''-pentamethyldiethylenetriamine, PMDETA). researchgate.netcmu.edu

The polymerization rate and control can be fine-tuned by adjusting temperature, solvent, and the concentrations of the initiator and catalyst. nih.gov Photoinduced ATRP (π-ATRP) is a modern variation that uses light to activate the catalyst, allowing for polymerization under mild conditions with very low catalyst concentrations. cmu.edu

Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization is another powerful CRP method that could be applied. It involves a chain transfer agent (RAFT agent), typically a thiocarbonylthio compound, to mediate the polymerization.

Table 2: Illustrative Conditions for ATRP of this compound This table presents plausible experimental conditions based on studies of similar acrylates like 2-methoxy ethyl acrylate. researchgate.net

ComponentExample ReagentTypical Molar Ratio (Monomer:Initiator:Catalyst:Ligand)TemperatureSolvent
MonomerThis compound10060-90 °CToluene, DMF, or bulk
InitiatorEthyl α-bromoisobutyrate (EBiB)1
CatalystCopper(I) Bromide (CuBr)1
LigandPMDETA1

Anionic Polymerization

Anionic polymerization of acrylate monomers is notoriously challenging due to side reactions involving the ester carbonyl group. The propagating carbanion can attack the carbonyl carbon of another monomer or a unit within the same chain (backbiting), leading to termination and broadening of the molecular weight distribution. cmu.edu

For this compound, these challenges are likely amplified. The electron-withdrawing 2-fluorophenyl group increases the electrophilicity of the ester carbonyl carbon, making it more susceptible to nucleophilic attack by the propagating enolate anion.

Successful living anionic polymerization of acrylates often requires specific conditions to suppress these side reactions: cmu.edu

Low Temperatures: Reactions are typically conducted at very low temperatures (e.g., -78 °C) to minimize the rate of side reactions.

Bulky Counter-ions: Using initiators with bulky counter-ions (e.g., lithium-based initiators in the presence of ligands) can sterically hinder the attack on the carbonyl group.

Additives: Lewis acids or salts like lithium chloride (LiCl) are often added to the polymerization medium. These additives can chelate with the propagating chain end, reducing its nucleophilicity and preventing aggregation. cmu.edu

While challenging, a successful anionic polymerization could offer excellent control over the polymer's stereochemistry, potentially yielding highly isotactic or syndiotactic polymers depending on the solvent and counter-ion used.

Polymer Microstructure Characterization

The final properties of poly(this compound) are intrinsically linked to its microstructure, specifically its tacticity and the fidelity of its chain ends.

Tacticity describes the stereochemical arrangement of the pendant 2-fluorophenyl acrylate groups along the polymer backbone. The arrangements can be isotactic (pendant groups on the same side), syndiotactic (alternating sides), or atactic (random). youtube.comimpact-solutions.co.uk This arrangement significantly influences the polymer's physical properties, such as its glass transition temperature (Tg) and crystallinity. impact-solutions.co.uk

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining polymer tacticity. measurlabs.com

¹H NMR: The chemical shifts of the methine (α-CH) and methylene (B1212753) (β-CH₂) protons in the polymer backbone are sensitive to the local stereochemical environment. In atactic polymers, these signals are often broad and complex, while stereoregular polymers show distinct, well-resolved multiplets. youtube.com

¹³C NMR: This technique offers higher resolution for tacticity analysis. The signals for the quaternary (α-C), methine (β-CH), and carbonyl (C=O) carbons split into multiple peaks corresponding to different stereochemical sequences (triads, pentads). For example, the methine carbon resonance will split into three main regions corresponding to isotactic (mm), heterotactic (mr), and syndiotactic (rr) triads. sid.ir

For poly(this compound) produced by free radical polymerization, an atactic or slightly syndiotactic-rich structure is expected, which is typical for most radically polymerized acrylates. sid.ir

Table 3: Expected NMR Resonances for Tacticity Analysis of Poly(this compound) Chemical shifts are estimates and will require experimental verification.

NucleusPolymer CarbonExpected Chemical Shift (ppm)Expected Splitting Pattern
¹³CBackbone Methine (β-CH)~40-45Splits into rr, mr, and mm triad (B1167595) peaks.
¹³CBackbone Methylene (α-CH₂)~35-40Sensitive to tetrad sequences.
¹³CCarbonyl (C=O)~174-176Sensitive to pentad sequences.

Chain end analysis is crucial for verifying the mechanism of polymerization, especially for controlled polymerization techniques where the integrity of the initiator fragment (α-end) and the active terminal group (ω-end) is paramount.

For a polymer synthesized via ATRP using an ethyl α-bromoisobutyrate initiator, the expected chain ends would be an ethyl isobutyrate group at the α-position and a bromine atom at the ω-position. These can be identified and quantified using:

¹H NMR Spectroscopy: The protons of the initiator fragment at the α-end will have characteristic chemical shifts that are distinct from the repeating monomer units. Similarly, the methine proton adjacent to the terminal halogen at the ω-end will also appear at a specific, downfield chemical shift. cmu.edu

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS): This technique provides detailed information on the absolute molecular weight of individual polymer chains. The resulting mass spectrum shows a series of peaks where the mass of each peak corresponds to the mass of the initiator fragment plus n times the mass of the monomer unit plus the mass of the terminal atom. This allows for unambiguous confirmation of the chain end structures.

The presence of well-defined chain ends is a strong indicator of a successful controlled polymerization process, confirming that termination and chain transfer reactions have been effectively minimized. researchgate.net

Copolymerization with Other Monomers

Studies focused on the copolymerization of this compound with other vinylic monomers have not been identified. Such studies would be essential for understanding its behavior in creating copolymers with tailored properties.

Reactivity Ratios and Copolymer Composition

Reactivity ratios (r₁ and r₂) are critical for predicting the composition of a copolymer from a given monomer feed. kpi.ua The determination of these values for the copolymerization of this compound (M₁) with other common monomers (M₂) like styrene (B11656) or methyl methacrylate would require experimental analysis of copolymer composition at low conversion. epa.govresearchgate.net This data is necessary to construct copolymer composition diagrams and understand whether the resulting polymer would have a random, blocky, or alternating structure. frontiersin.orgmdpi.com Currently, no such data has been published.

Interactive Data Table: Reactivity Ratios of this compound with Common Monomers No data available for this compound.

Comonomer (M₂) r₁ (this compound) r₂ (Comonomer) Polymerization Conditions Source
Styrene Data not available Data not available Data not available N/A
Methyl Methacrylate Data not available Data not available Data not available N/A

Synthesis of Block and Graft Copolymers

The synthesis of well-defined block and graft copolymers typically relies on controlled/"living" polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP) or Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization. researchgate.netcmu.eduresearchgate.net These methods would allow for the sequential addition of this compound and other monomers to create complex architectures. researchgate.netdoi.org For example, a polystyrene macroinitiator could be used to initiate the polymerization of this compound to form a diblock copolymer. cmu.edu Alternatively, "grafting-from" approaches could be employed where initiation sites are created along a polymer backbone, from which chains of poly(this compound) could be grown. There are no published reports of either block or graft copolymers being synthesized with this monomer.

Polymer Properties and Structure-Property Relationships

The relationship between the synthesis conditions and the final properties of poly(this compound) is a key area of study that remains unexplored.

Impact of Fluorine on Polymerization Rate and Product Properties

The presence of a fluorine atom on the phenyl ring is expected to influence the electronic properties of the acrylate monomer, which in turn would affect its polymerization kinetics. researchgate.net Generally, electron-withdrawing groups can alter the reactivity of the vinyl group. The fluorine atom's electronegativity could impact the propagation rate constant (k_p) and termination rate constant (k_t) during radical polymerization. kpi.ua Furthermore, the incorporation of fluorine into the resulting polymer would likely modify its bulk properties, such as thermal stability, chemical resistance, and surface energy. researchgate.net However, specific kinetic studies or property analyses for poly(this compound) are not present in the literature.

Relationship between Polymerization Conditions and Molecular Weight Distribution

The molecular weight and molecular weight distribution (polydispersity index, PDI) are fundamental polymer characteristics that are controlled by the polymerization conditions. cmu.edu In a typical free radical polymerization, factors such as initiator concentration, monomer concentration, temperature, and solvent choice influence the final molecular weight and PDI. mdpi.com For instance, increasing the initiator concentration generally leads to a lower molecular weight. cmu.edu Controlled radical polymerization techniques like ATRP and RAFT are specifically designed to produce polymers with predetermined molecular weights and narrow molecular weight distributions (PDI < 1.5). nih.govresearchgate.net Research detailing the application of these techniques to this compound and the resulting molecular weight characteristics has not been conducted.

Interactive Data Table: Effect of Polymerization Conditions on Poly(this compound) Molecular Weight No data available for this compound.

Polymerization Method Initiator/CTA [Monomer]:[Initiator] Temperature (°C) PDI (Mw/Mn) Source
Free Radical Data not available Data not available Data not available Data not available N/A
ATRP Data not available Data not available Data not available Data not available N/A

Advanced Applications and Derivatization in Materials Science

Precursors for Specialty Polymers and Copolymers

The vinyl group in Ethyl 2-(2-fluorophenyl)acrylate allows it to undergo polymerization, either with itself to form a homopolymer, poly(this compound), or with other monomers to create copolymers. The incorporation of the 2-fluorophenyl group into the polymer backbone is expected to influence the material's bulk properties significantly.

Fluorinated polymers are of considerable interest for optical applications due to their potential for low optical loss and tunable refractive indices. fraunhofer.deresearchgate.net The introduction of fluorine can lower the refractive index of a material, a desirable characteristic for cladding layers in optical waveguides. fraunhofer.de While direct studies on this compound for waveguides are not readily found, the broader class of fluorinated acrylates has been explored for these purposes. fraunhofer.de For instance, research into other fluorinated acrylate (B77674) polymers has shown their potential in fabricating passive optical waveguides. fraunhofer.de The principle involves creating a core material with a higher refractive index and a cladding material with a lower one to guide light. The specific contribution of the 2-fluorophenyl group to the refractive index and optical clarity of the resulting polymer would require empirical investigation.

The fabrication of optical waveguides can be achieved through techniques like two-photon polymerization (2PP), where a laser is used to selectively polymerize a monomer mixture, creating a localized change in the refractive index. researchgate.netsemanticscholar.org

Table 1: Potential Properties of Poly(this compound) for Optical Materials

PropertyPotential Influence of 2-Fluorophenyl Group
Refractive IndexMay be lowered due to the presence of fluorine.
Optical ClarityThe phenyl group might introduce some absorption, requiring careful molecular design.
Thermal StabilityThe fluorine-carbon bond could enhance thermal stability.
BirefringenceThe aromatic ring may influence the polymer's birefringence.

This table is speculative and based on general principles of polymer chemistry, as direct data for this specific polymer is not available.

Acrylate-based polymers are widely used in coatings and adhesives due to their excellent adhesion, flexibility, and durability. atamanchemicals.com The incorporation of fluorine into these polymers can further enhance their performance by providing hydrophobicity (water repellency), oleophobicity (oil repellency), and increased chemical resistance. These properties are highly desirable for creating protective coatings for various surfaces.

Copolymerization of this compound with other monomers, such as 2-ethylhexyl acrylate, could be a strategy to tailor the properties of coatings and adhesives for specific applications, balancing properties like adhesion, flexibility, and surface energy. taylorandfrancis.comresearchgate.net

Synthesis of Functionalized Polymeric Additives

This compound could serve as a monomer for the synthesis of functionalized polymeric additives. These additives, when blended with other polymers, can modify the bulk or surface properties of the final material. For example, a copolymer containing this compound could be used to improve the weatherability or reduce the surface friction of a base polymer.

Integration into Hybrid Organic-Inorganic Materials

Hybrid organic-inorganic materials combine the properties of both organic polymers and inorganic materials, often leading to materials with enhanced thermal stability, mechanical strength, and novel functionalities. txst.edunih.govresearchgate.netfrontiersin.orgrsc.orgresearchgate.net this compound could potentially be integrated into such systems.

One common method for creating these hybrids is through the sol-gel process, where a polymerizable organic monomer is present during the formation of an inorganic network, such as silica. researchgate.net The acrylate group of this compound could participate in the polymerization, while the fluorophenyl group would be incorporated into the final hybrid material, potentially influencing its surface properties and compatibility between the organic and inorganic phases.

Table 2: Potential Components in a Hybrid Material System

ComponentExample MaterialRole
Organic PhasePoly(this compound)Provides flexibility, processability, and tailored surface properties.
Inorganic PhaseSilica (SiO2), Titania (TiO2)Offers rigidity, thermal stability, and enhanced mechanical strength. txst.edunih.gov
Coupling AgentSilane-based monomersPromotes adhesion and covalent bonding between the organic and inorganic phases.

Environmental Fate and Degradation Mechanisms

Hydrolytic Degradation Pathways of Acrylate (B77674) Esters

Hydrolysis is a primary degradation route for esters in aqueous environments. For acrylate esters, this process involves the cleavage of the ester bond to yield an alcohol and a carboxylic acid.

The rate of hydrolysis for acrylate esters is significantly influenced by pH. Generally, these reactions are slow under neutral conditions but are catalyzed by both acids and bases. rsc.org Under alkaline conditions, the hydrolysis of acrylate esters proceeds via a base-catalyzed mechanism (BAC2), where a hydroxide (B78521) ion attacks the electrophilic carbonyl carbon. rsc.org This process is typically faster than acid-catalyzed hydrolysis. rsc.org The rate of hydrolysis is also dependent on the structure of the alcohol and acyl portions of the ester. For instance, the resistance to hydrolysis among common acrylate esters decreases in the order of butyl acrylate > ethyl acrylate > methyl acrylate. acs.org

The presence of a 2-fluorophenyl group is expected to influence the hydrolysis rate of Ethyl 2-(2-fluorophenyl)acrylate. The electron-withdrawing nature of the fluorine atom can enhance the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water or hydroxide ions. copernicus.org Studies on substituted phenyl acetates have shown that electron-withdrawing groups on the phenyl ring generally increase the rate of hydrolysis. nih.govacs.org The "ortho effect" can also play a role, where substituents at the ortho position can influence reaction rates through steric hindrance or intramolecular interactions. acs.orgacs.org In the case of a fluorine substituent, which is relatively small, steric hindrance is less likely to be a dominant factor compared to its electronic effect. acs.org

Table 1: General pH-Dependent Hydrolysis Trends for Acrylate Esters

pH RangeDominant MechanismGeneral RateInfluencing Factors
Acidic (pH < 7)Acid-CatalyzedSlowerConcentration of H+ ions
Neutral (pH ≈ 7)UncatalyzedVery SlowWater availability
Alkaline (pH > 7)Base-CatalyzedFasterConcentration of OH- ions, Ester structure

This table presents generalized trends for acrylate esters based on available literature.

The primary products of the complete hydrolysis of this compound are expected to be 2-(2-fluorophenyl)acrylic acid and ethanol (B145695). This is consistent with the general hydrolysis pathway for acrylate esters, which yields the corresponding carboxylic acid and alcohol. acs.org

Figure 1: Predicted Hydrolytic Degradation of this compound

Generated code

Under certain conditions, particularly in biological systems, carboxylesterases can also mediate the hydrolysis of acrylate esters. nih.gov This enzymatic hydrolysis also leads to the formation of the corresponding acid and alcohol and can be considered a detoxification pathway as the resulting unsaturated acid is generally less reactive under physiological conditions. nih.gov

Oxidative Degradation Processes

Oxidative degradation, driven by factors such as light, heat, and atmospheric oxidants, is another critical set of pathways determining the environmental fate of organic compounds.

Polymers of acrylic esters are known for their high resistance to photodegradation because they are transparent to a significant portion of the solar spectrum. acs.org However, the introduction of a chromophore, such as the phenyl ring in this compound, can increase the molecule's ability to absorb UV radiation, potentially leading to photo-oxidative degradation. The absorption of UV light can excite the molecule, leading to the formation of radicals that can then react with oxygen. copernicus.org This process can result in chain scission and the formation of various degradation products. For some aromatic compounds, photo-oxidation can lead to the formation of ketones or carboxylic acids. mdpi.com The presence of a fluorine atom on the phenyl ring might influence the photostability, although the specific effects can be complex.

In the presence of heat and oxygen, acrylate esters can undergo thermal-oxidative degradation. This process often proceeds through a free-radical chain mechanism involving the formation of hydroperoxides, which can then decompose to form a variety of products. researchgate.net For poly(ethyl acrylate), thermal-oxidative degradation has been shown to produce carbon dioxide, ethanol, and formic acid. researchgate.net The degradation of polyacrylates in the presence of air can lead to the formation of peroxides, alcohols, and carbon dioxide, as well as depolymerized structures. copernicus.org

Table 2: General Products of Thermal-Oxidative Degradation of Acrylate Polymers

PolymerDegradation Products
Poly(ethyl acrylate)Carbon dioxide, Ethanol, Formic Acid, Water. researchgate.net
Polyacrylates (general)Peroxides, Alcohols, Carbon dioxide, Monomers. copernicus.org

This table is based on studies of acrylate polymers and provides an indication of potential degradation products.

In the troposphere, the primary degradation pathway for many volatile organic compounds (VOCs), including acrylate esters, is through reaction with hydroxyl radicals (•OH). copernicus.orgcopernicus.org The reaction of •OH with unsaturated esters is typically rapid. The •OH radical can add across the carbon-carbon double bond of the acrylate moiety, initiating a series of reactions that lead to the fragmentation of the molecule. The atmospheric lifetime of many aromatic compounds is determined by their reaction rate with •OH radicals. copernicus.org

Ozone (O₃) can also react with the double bond of acrylate esters, although this reaction is generally slower than the reaction with •OH radicals. The ozonolysis of alkenes can lead to the formation of carbonyls and other oxygenated products. copernicus.org The presence of a fluorinated phenyl group might influence the reaction rates with these atmospheric oxidants. For some aromatic compounds, oxidation leads to the formation of phenols, glyoxal, and other smaller organic molecules. copernicus.orgcopernicus.org

Biodegradation Studies

Biodegradation is a key process in the environmental breakdown of organic compounds. For this compound, this involves the microbial-led breakdown in different environmental settings and the specific enzymatic cleavage of its ester bond.

Several strains of denitrifying bacteria, including those from the Pseudomonas genus, have been shown to utilize 2-fluorobenzoate (B1215865) as a sole carbon and energy source under anaerobic conditions, leading to its complete degradation and stoichiometric release of fluoride (B91410) ions. sigmaaldrich.com The initial step in the anaerobic degradation of 2-fluorobenzoate is catalyzed by an inducible benzoyl-coenzyme A synthetase. sigmaaldrich.com Under denitrifying conditions, both 2-fluorobenzoate and 4-fluorobenzoate (B1226621) have been observed to be depleted within weeks in enrichment cultures from various soil and sediment samples. nih.gov

Aerobic degradation of fluorobenzoates has also been documented. For instance, Pseudomonas sp. B13 can cometabolize monofluorobenzoates, with 4-fluorobenzoate being completely degraded after a period of adaptation. nih.gov The proposed pathway involves dioxygenation of the aromatic ring, leading to the formation of fluorinated catechols. nih.gov The initial dioxygenation can lead to the elimination of the fluoride substituent. nih.gov However, the formation of dead-end metabolites like 2-fluoro-cis,cis-muconic acid has been observed from the catabolism of 2- and 3-fluorobenzoate (B1230327), which could potentially limit complete mineralization. nih.gov

The acrylate portion of the molecule is expected to be more readily biodegradable. Acrylic acid is known to be biodegradable in both aerobic and anaerobic environments. dcceew.gov.auascelibrary.org In anaerobic systems, acrylic acid can be degraded to propionate (B1217596) and acetate. ascelibrary.org

The following table summarizes findings from studies on analogous compounds.

CompoundOrganism/SystemConditionsFindings
2-FluorobenzoatePseudomonas sp.Anaerobic, denitrifyingComplete degradation with stoichiometric fluoride release. sigmaaldrich.com
2-Fluorobenzoate & 4-FluorobenzoateDenitrifying enrichment culturesAnaerobicDepletion within 28-84 days. nih.gov
MonofluorobenzoatesPseudomonas sp. B13Aerobic cometabolism4-fluorobenzoate completely degraded; potential for dead-end metabolite formation from 2- and 3-fluorobenzoate. nih.gov
Acrylic AcidEnriched anaerobic culturesAnaerobicDegraded to propionate and acetate. ascelibrary.org

The ester linkage in this compound is a primary target for enzymatic hydrolysis by a wide range of microorganisms. Carboxylesterases, which are ubiquitous in the environment, are known to catalyze the cleavage of ester bonds. nih.govnih.gov This hydrolysis would break the molecule into 2-(2-fluorophenyl)acrylic acid and ethanol.

Studies on the enzymatic hydrolysis of various acrylate esters have been conducted. For example, the hydrolysis of ethyl acrylate by porcine liver carboxylesterase has been characterized, demonstrating that these enzymes are capable of cleaving the ester bond of acrylate esters. nih.gov The rate of enzymatic hydrolysis can be influenced by the structure of the alcohol and acid moieties of the ester. nih.gov

The introduction of fluorine atoms into an ester can influence its hydrolytic stability. Studies on fluorinated ethyl esters of peptides have shown that the rate of hydrolysis increases with the number of fluorine atoms. nih.gov While this was observed in the context of chemical hydrolysis, it suggests that the electronic effects of the fluorine substituent in the phenyl ring of this compound could also modulate its susceptibility to enzymatic cleavage.

The table below presents kinetic data for the enzymatic hydrolysis of a related, non-fluorinated acrylate.

SubstrateEnzymeKm (µM)Vmax (nmol/min)
Ethyl acrylatePorcine Liver Carboxylesterase134 ± 168.9 ± 2.0

Data from a study on the structure-activity relationships in the hydrolysis of acrylate and methacrylate (B99206) esters by carboxylesterase in vitro. nih.gov

Environmental Persistence and Transformation Pathways

The environmental persistence of this compound is a function of its susceptibility to both biotic and abiotic degradation processes. The strong carbon-fluorine bond generally increases the persistence of organofluorine compounds in the environment. nih.gov

In the absence of direct data, the persistence of this compound can be inferred from studies on similar compounds. Fluorotelomer-based polymers, which also contain acrylate linkages, have shown long half-lives in soil, ranging from years to centuries, with degradation primarily proceeding through hydrolysis of the ester bond. nih.gov

Abiotic transformation pathways may also contribute to the degradation of this compound. Photolysis in water and the atmosphere could be a significant transformation pathway. Acrylate itself has been shown to be produced photochemically in seawater from dissolved organic matter and does not readily photolyze at low concentrations. acs.org However, the presence of the aromatic ring in this compound may increase its potential for photodegradation.

In the atmosphere, the reaction with hydroxyl (OH) radicals is a dominant loss process for many volatile organic compounds. dcceew.gov.au This process could lead to the transformation of this compound into various oxidation products.

Fate of Degradation Products in Various Environmental Compartments

The degradation of this compound will result in the formation of several products whose fate will vary depending on their properties and the environmental compartment.

The primary degradation products from the hydrolysis of the ester bond are expected to be 2-(2-fluorophenyl)acrylic acid and ethanol . Ethanol is readily biodegradable and is not expected to persist in the environment.

The fate of 2-(2-fluorophenyl)acrylic acid is more complex. As a fluorinated aromatic compound, it is likely to be more persistent than its non-fluorinated counterpart. In soil and aqueous environments, it could be subject to microbial degradation, as discussed in section 9.3.1. Its mobility in soil will be influenced by its water solubility and potential for adsorption to soil organic matter.

The acrylic acid moiety, if cleaved from the phenyl ring, is expected to have a relatively short persistence in the environment. It is water-soluble and biodegradable. dcceew.gov.au In the atmosphere, it has a short lifetime of a few days due to its reaction with hydroxyl radicals. dcceew.gov.au In aquatic environments, it is considered to be slightly persistent but will likely degrade within weeks to months. dcceew.gov.au Anaerobic degradation of acrylic acid leads to the formation of propionate and acetate. ascelibrary.org

The 2-fluorophenyl moiety, if released, would likely be transformed into 2-fluorophenol (B130384) . Fluorinated phenols can be persistent in the environment. The anaerobic transformation of 2-fluorophenol to 3-fluorobenzoate has been observed. nih.gov The fate of these fluorinated aromatic compounds in various environmental compartments will depend on factors such as microbial activity, sunlight exposure, and redox conditions. They can partition between water, soil, and sediment, with their mobility and bioavailability being key factors in their ultimate fate. scholaris.cantnu.no

The following table summarizes the likely degradation products and their expected environmental fate.

Degradation ProductExpected Formation PathwayEnvironmental Fate
2-(2-fluorophenyl)acrylic acidHydrolysis of the ester linkagePotential for microbial degradation; likely more persistent than non-fluorinated analogues.
EthanolHydrolysis of the ester linkageReadily biodegradable.
Acrylic AcidCleavage from the phenyl ringReadily biodegradable in soil and water; short atmospheric lifetime. dcceew.gov.auascelibrary.org
2-FluorophenolTransformation of the 2-fluorophenyl moietyCan be persistent; may undergo further microbial transformation. nih.gov
Propionate and AcetateAnaerobic degradation of acrylic acidReadily utilized by microorganisms in various metabolic pathways. ascelibrary.org
Fluoride (F-)Microbial degradation of the fluorinated aromatic ringReleased into the environment; can be toxic at high concentrations. sigmaaldrich.comnih.gov

Q & A

Q. What are the established synthetic methodologies for Ethyl 2-(2-fluorophenyl)acrylate, and how do reaction parameters influence yield and purity?

this compound can be synthesized via Knoevenagel condensation , where ethyl cyanoacetate reacts with 2-fluorobenzaldehyde under basic conditions (e.g., sodium ethoxide) in ethanol at reflux or room temperature . Alternative routes for structurally related acrylates involve fluorination of chlorinated precursors or base-catalyzed dehydration of intermediates . Key parameters include:

  • Temperature : Reflux (60–80°C) accelerates reaction kinetics but may increase side products.
  • Catalyst : Strong bases (e.g., piperidine) improve condensation efficiency but require pH control.
  • Solvent : Polar aprotic solvents enhance solubility of fluorinated intermediates. Yield optimization (typically 60–85%) requires careful monitoring of reaction progress via TLC or HPLC .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • ¹H/¹⁹F NMR : The ortho-fluorine atom on the phenyl ring induces distinct splitting patterns (e.g., coupling constants ~8–12 Hz for aromatic protons). The ester carbonyl (C=O) appears at ~165–170 ppm in ¹³C NMR .
  • IR Spectroscopy : Stretching vibrations at ~1720 cm⁻¹ (ester C=O) and 1250–1150 cm⁻¹ (C-F) confirm functional groups .
  • X-ray Crystallography : Resolves steric effects from the ortho-fluorine substituent and confirms E-configuration in solid-state structures .

Q. What biological targets have been preliminarily associated with this compound derivatives?

Structural analogs exhibit antimicrobial and anticancer activity by modulating enzymes like histone deacetylases (HDACs) or binding to DNA gyrase in bacterial pathogens . Preliminary assays suggest IC₅₀ values in the micromolar range against Staphylococcus aureus and HeLa cell lines .

Advanced Research Questions

Q. How does the ortho-fluorine substituent influence electronic properties and reactivity compared to para-fluoro analogs?

The ortho-fluorine group introduces steric hindrance and electron-withdrawing effects , altering reaction pathways:

  • Electronic Effects : Ortho-substitution reduces conjugation with the acrylate π-system, lowering electrophilicity at the β-carbon compared to para-fluoro derivatives .
  • Reactivity : Ortho-fluoro analogs show slower reaction rates in Michael additions due to steric blocking but enhanced stability in radical polymerization . Computational studies (DFT) reveal a 10–15% increase in LUMO energy for ortho-fluoro derivatives, reducing susceptibility to nucleophilic attack .

Q. What experimental strategies resolve contradictions in reported biological activity data?

Divergent efficacy results (e.g., antimicrobial assays) may arise from assay variability or impurity profiles . Methodological recommendations:

  • Dose-Response Curves : Use standardized protocols (CLSI guidelines) with positive controls (e.g., ciprofloxacin) .
  • Purity Validation : Characterize batches via HPLC (>95% purity) and test for residual catalysts .
  • Structural Confirmation : Verify E/Z isomer ratios via NOESY NMR, as biological activity often correlates with stereochemistry .

Q. How can regioselectivity be optimized in cycloaddition reactions involving this compound?

For Diels-Alder reactions , regioselectivity is enhanced by:

  • Electron-Deficient Dienophiles : Maleic anhydride directs acrylate β-carbon reactivity.
  • Lewis Acid Catalysts : TiCl₄ or ZnCl₂ polarize the acrylate carbonyl, favoring endo transition states .
  • Solvent Effects : Low-polarity solvents (toluene) improve stereochemical outcomes .

Q. What computational approaches predict interaction mechanisms with protein targets?

  • Molecular Docking : AutoDock Vina or Schrödinger Suite identifies binding poses in HDAC active sites, with scoring functions prioritizing hydrogen bonds to fluorine .
  • MD Simulations : GROMACS trajectories (100 ns) assess stability of ligand-protein complexes, highlighting hydrophobic interactions with phenylalanine residues .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.